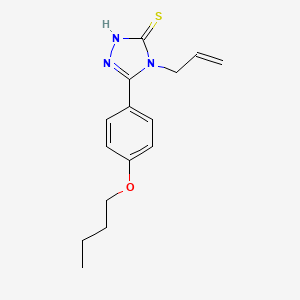

4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

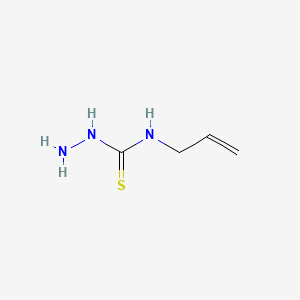

“4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C15H19N3OS . It is a derivative of the 1,2,4-triazole class of compounds .

Molecular Structure Analysis

The molecular structure of “4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol” includes an allyl group (C3H5-) attached to the 4th position of a 1,2,4-triazole ring. The 5th position of the ring is substituted with a 4-butoxyphenyl group. The 3rd position of the ring contains a thiol group (-SH) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.396 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 450.5±55.0 °C at 760 mmHg . The melting point and MSDS are not available . The flash point is 226.3±31.5 °C .Applications De Recherche Scientifique

Synthesis and Characterization

- 4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol has been synthesized and characterized through various methods, highlighting its versatility in the field of organic chemistry. For instance, it has been synthesized under facile conditions, leading to the formation of Schiff base derivatives. The synthesized compounds were characterized by elemental analyses, IR spectroscopy, 1H NMR, and 13C NMR spectroscopy, demonstrating the precise and methodical approach used in understanding the chemical properties of this compound (Mobinikhaledi et al., 2010).

Corrosion Inhibition

- The compound has also shown promise in the field of corrosion inhibition. Research has demonstrated that 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol can inhibit the corrosion of mild steel in acidic solutions. This has been studied through techniques like electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM), suggesting that the compound forms a protective film on the surface of mild steel, thereby inhibiting corrosion (Orhan et al., 2012).

Antimicrobial Properties

- The antimicrobial properties of derivatives of 1,2,4-triazole, including 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol, have been a subject of interest. These compounds have been recognized for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer activities, and low toxicity, making them a promising class of compounds for further research (Aksyonova-Seliuk et al., 2018).

Antitumor Properties

- New derivatives of 1,2,4-triazole have been synthesized and studied for their antitumor properties. The research on these derivatives indicates their potential as biologically active compounds, leading to a deeper understanding of the relationship between chemical structure and biological activity (Ovsepyan et al., 2018).

Antiradical Activity

- The antiradical activity of novel derivatives, including 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol, has been studied. These compounds have been tested against DPPH, a stable free radical, and some have shown promising results, indicating their potential in combating the effects of free radicals in the body (Safonov & Nosulenko, 2021).

Propriétés

IUPAC Name |

3-(4-butoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-3-5-11-19-13-8-6-12(7-9-13)14-16-17-15(20)18(14)10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTFSMASIBWVMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)

![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)